molecular formula C18H18ClNO3 B11687299 2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid

2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B11687299
M. Wt: 331.8 g/mol
InChI Key: COZVUYJGDRAAMY-UHFFFAOYSA-N
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Description

2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid is an organic compound that features a benzyl group, a chloro-substituted phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted aniline reacts with an appropriate electrophile.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be synthesized through a series of reactions including esterification, hydrolysis, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with similar structural features.

    Anthranilic Acid Derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

2-benzyl-4-(3-chloro-2-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C18H18ClNO3/c1-12-15(19)8-5-9-16(12)20-17(21)11-14(18(22)23)10-13-6-3-2-4-7-13/h2-9,14H,10-11H2,1H3,(H,20,21)(H,22,23)

InChI Key

COZVUYJGDRAAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(CC2=CC=CC=C2)C(=O)O

solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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